(S)-3-Amino-3-(2-methoxyphenyl)propanoicacidhydrochloride
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Overview
Description
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Knoevenagel condensation with malonic acid to form (E)-3-(2-methoxyphenyl)acrylic acid.
Hydrogenation: The intermediate is then hydrogenated to yield 3-(2-methoxyphenyl)propanoic acid.
Amination: The carboxylic acid is converted to the corresponding amide, followed by reduction to the amine.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in reactions involving amines.
3-Amino-3-phenylpropanoic acid: Lacks the methoxy group, which can affect its hydrophobic interactions and overall reactivity.
Uniqueness
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H14ClNO3 |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
RQSGJHBVEWYELF-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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